2,4,6-Trimetilpiridinio tetrafluoroborato

Descripción general

Descripción

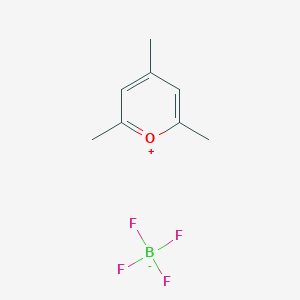

2,4,6-Trimethylpyrylium tetrafluoroborate is an organic compound with the molecular formula C8H11BF4O. It is a pyrylium salt, characterized by the presence of a positively charged pyrylium ring and a tetrafluoroborate anion. This compound is known for its unique chemical properties and is widely used in various scientific research applications.

Aplicaciones Científicas De Investigación

2,4,6-Trimethylpyrylium tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is employed in biochemical assays and as a fluorescent probe.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

It’s known to interact with a variety of nucleophiles .

Mode of Action

2,4,6-Trimethylpyrylium Tetrafluoroborate is known to react with a vast array of nucleophiles to form new C-N, C-O, and C-S bonds . This makes it a valuable reagent for late-stage functionalization .

Biochemical Pathways

Its ability to form new bonds with various nucleophiles suggests that it could potentially influence a wide range of biochemical reactions .

Result of Action

The molecular and cellular effects of 2,4,6-Trimethylpyrylium Tetrafluoroborate’s action would depend on the specific nucleophiles it interacts with and the new bonds formed as a result . The exact outcomes would likely vary based on the context of its use.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethylpyrylium tetrafluoroborate typically involves the reaction of 2,4,6-trimethylpyridine with tetrafluoroboric acid. The reaction is carried out in an organic solvent such as acetic anhydride, under controlled temperature conditions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of 2,4,6-trimethylpyrylium tetrafluoroborate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions: 2,4,6-Trimethylpyrylium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The pyrylium ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrylium salts.

Comparación Con Compuestos Similares

- 2,4,6-Triphenylpyrylium tetrafluoroborate

- 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate

- 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate

Comparison: Compared to these similar compounds, 2,4,6-trimethylpyrylium tetrafluoroborate is unique due to its specific substitution pattern on the pyrylium ring. This substitution pattern influences its chemical reactivity and physical properties, making it suitable for specific applications where other pyrylium salts may not be as effective.

Actividad Biológica

2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) is a pyrylium salt that has garnered attention for its unique chemical properties and biological activities. This compound is particularly noted for its applications in mass spectrometry and potential therapeutic effects, especially in the context of neurochemistry and cancer research.

TMPy is characterized by a pyrylium core, which is a six-membered aromatic ring containing oxygen. The tetrafluoroborate anion contributes to its stability and solubility in organic solvents. The reactivity of TMPy with amino groups makes it an effective derivatization agent in mass spectrometry, particularly for detecting catecholamines like dopamine (DA) and norepinephrine (NE).

Derivatization Efficiency

Studies have demonstrated that TMPy selectively reacts with primary amines, enhancing the detection of neurotransmitters through techniques like imaging mass spectrometry (IMS). For instance, a study showed that TMPy could effectively label monoamines, allowing for simultaneous visualization of DA and NE in brain tissues. The mass increase observed upon derivatization was approximately 105 Da for labeled compounds, confirming the successful modification by TMPy .

Neurochemical Applications

TMPy's ability to selectively react with catecholamines has significant implications for neurochemical research. It has been utilized to map the distribution of l-DOPA metabolism in the brain, revealing critical insights into neurotransmitter pathways. The compound's effectiveness in labeling these small molecules underlines its potential as a tool in neuropharmacology .

Anticancer Properties

Recent studies have explored the anticancer activity of TMPy and related pyrylium salts. For example, TMPy derivatives have been tested against various cancer cell lines, showing promising results. A specific derivative demonstrated significant cytotoxicity against melanoma cells with a GI50 value of 1.78 μM. Mechanistic studies indicated that these compounds induce apoptosis in cancer cells, inhibiting colony formation and wound healing processes .

Comparative Analysis of Derivatization Reagents

A comparative study involving multiple derivatization reagents highlighted the superior performance of TMPy in terms of signal-to-noise ratios when analyzing catecholamines via matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The results indicated that TMPy-labeled targets exhibited sharper peaks and improved detection efficiency compared to other reagents .

| Target Compound | Non-Derivatization | TMPy | DPP | FMP-10 | TPP |

|---|---|---|---|---|---|

| DA | 16 | 187 | 164 | 43 | 785 |

| L-DOPA | 13 | 661 | 20 | 49 | N.D. |

| GABA | 39 | 119 | 710 | 52 | 942 |

Case Studies

- Neurotransmitter Visualization : In a study utilizing TMPy for IMS, researchers successfully visualized the localization of l-DOPA in the brainstem while tracing its metabolic pathway to DA and NE. This study underscored the utility of TMPy in elucidating complex biochemical processes within neural tissues .

- Anticancer Activity Assessment : Another investigation focused on assessing the anticancer properties of TMPy derivatives against various cell lines, including melanoma and colon cancer. The findings indicated that certain derivatives not only inhibited cell growth but also triggered apoptotic pathways, suggesting their potential as therapeutic agents .

Propiedades

IUPAC Name |

2,4,6-trimethylpyrylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O.BF4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOPRIFMELCENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=[O+]C(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883566 | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-01-3 | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylpyrylium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key structural characteristics of 2,4,6-Trimethylpyrylium tetrafluoroborate?

A1: 2,4,6-Trimethylpyrylium tetrafluoroborate is a salt composed of a 2,4,6-Trimethylpyrylium cation (C8H11O+) and a tetrafluoroborate anion (BF4-). Its molecular formula is C8H11BF4O, and its molecular weight is 210.00 g/mol []. The compound typically presents as a white solid and exhibits a melting point of 244°C (with decomposition) [].

Q2: How does 2,4,6-Trimethylpyrylium tetrafluoroborate function as a synthon in organic chemistry?

A2: 2,4,6-Trimethylpyrylium tetrafluoroborate acts as a versatile synthon, readily reacting with various nucleophiles due to the electrophilic nature of the pyrylium ring []. This reactivity makes it valuable for constructing complex molecules, particularly in heterocyclic chemistry.

Q3: Can you elaborate on the use of 2,4,6-Trimethylpyrylium tetrafluoroborate in synthesizing radiolabeled compounds?

A3: Research highlights the successful utilization of 2,4,6-Trimethylpyrylium tetrafluoroborate in the production of no-carrier-added nitro-[1-11C]benzenes []. This method involves the condensation of nitro[11C]methane with appropriate pyrylium salts like 2,4,6-Trimethylpyrylium tetrafluoroborate in the presence of a base. This approach proves particularly effective in synthesizing 2-Nitro-[2-11C]mesitylene, achieving radiochemical yields of approximately 29% within 20 minutes [].

Q4: How is 2,4,6-Trimethylpyrylium tetrafluoroborate utilized in material science?

A4: 2,4,6-Trimethylpyrylium tetrafluoroborate serves as a key building block for creating vinylene-linked covalent organic frameworks (COFs) []. These COFs, featuring thiopyrylium-based structures, are synthesized via acid-catalyzed Aldol condensation reactions involving 2,4,6-Trimethylpyrylium tetrafluoroborate and other common reagents. The resulting COFs demonstrate remarkable properties, including uniform nanofibrous morphologies, excellent crystallinity, distinct ionic structures, well-defined nanochannels, and high specific surface areas [].

Q5: What analytical techniques are commonly employed to characterize 2,4,6-Trimethylpyrylium tetrafluoroborate and its derivatives?

A5: Various analytical techniques are crucial in studying 2,4,6-Trimethylpyrylium tetrafluoroborate. In a study examining noncovalent interactions, researchers employed Hirshfeld surface analysis, 3D deformation density analysis, and Molecular Electrostatic Potential (MESP) calculations to gain insights into the compound's behavior []. Additionally, topological analysis of electron density distribution using AIMAll and TOPOND software provided a deeper understanding of the bonding characteristics associated with various noncovalent interactions involving 2,4,6-Trimethylpyrylium tetrafluoroborate [].

Q6: Are there concerns regarding the safety and handling of 2,4,6-Trimethylpyrylium tetrafluoroborate?

A6: While 2,4,6-Trimethylpyrylium tetrafluoroborate itself is generally considered stable for storage, precautions are necessary, particularly concerning its perchlorate salt (2,4,6-Trimethylpyrylium perchlorate). This salt poses an explosion risk when dry and should be handled with extreme care, avoiding any heating, crushing, rubbing, or forcing through narrow openings [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.